BenchChemオンラインストアへようこそ!

SQ 27786

ACE inhibition oral bioavailability rat model

SQ 27786 is a sulfhydryl ACE inhibitor with a quinazolinone core, offering dual ACE inhibition and diuresis. It provides moderate diuresis (+153%) and natriuresis (+336%) versus extreme fluid shifts, and preserved potassium balance (+54% kaliuresis) compared to analogs. Ideal for cardiovascular and renal research requiring combined RAS modulation and fluid homeostasis.

Molecular Formula C23H25ClN4O7S2
Molecular Weight 569.1 g/mol
CAS No. 89813-31-0
Cat. No. B1681082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ 27786
CAS89813-31-0
Synonyms4-(4-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)phenoxy)-1-(3-mercapto-2-methyl-1-oxopropyl)proline
L-Proline, 4-(4-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)phenoxy)-1-(3-mercapto-2-methyl-1-oxopropyl)-, (1(R*),2alpha,4alpha)-
SQ 27786
SQ-27786
Molecular FormulaC23H25ClN4O7S2
Molecular Weight569.1 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C3NC4=CC(=C(C=C4C(=O)N3)S(=O)(=O)N)Cl
InChIInChI=1S/C23H25ClN4O7S2/c1-11(10-36)22(30)28-9-14(6-18(28)23(31)32)35-13-4-2-12(3-5-13)20-26-17-8-16(24)19(37(25,33)34)7-15(17)21(29)27-20/h2-5,7-8,11,14,18,20,26,36H,6,9-10H2,1H3,(H,27,29)(H,31,32)(H2,25,33,34)
InChIKeyQTTPYECWSCVAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SQ 27786 CAS 89813-31-0: Sulfhydryl ACE Inhibitor with Dual Diuretic Activity


SQ 27786 (also designated SQ 27,786) is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor engineered with a quinazolinone core that confers dual pharmacologic activity: ACE inhibition and potent diuresis [1]. It is a chiral proline derivative that shares the sulfhydryl zinc-binding motif with captopril but incorporates a unique 7‑chloro‑6‑sulfamoyl‑quinazolinone moiety intended to provide intrinsic diuretic effects independent of ACE inhibition [2]. The compound is intended for research use in cardiovascular and renal pharmacology models, particularly those requiring combined modulation of the renin–angiotensin system and fluid homeostasis.

SQ 27786 Procurement Consideration: Why Generic ACE Inhibitors Cannot Replicate Its Dual Pharmacology


Conventional ACE inhibitors such as captopril, enalapril, or lisinopril lack the quinazolinone‑derived diuretic activity of SQ 27786; replacing it with a standard ACE inhibitor in a model that requires combined RAS inhibition and diuresis would eliminate the independent diuretic component and confound mechanistic interpretation [1]. Moreover, among the limited series of sulfhydryl ACE inhibitors with designed diuretic activity, structural modifications produce marked differences in oral bioavailability and electrolyte excretion profiles—for instance, the closely related analog SQ 28,853 differs in both oral ACE inhibitory potency and the magnitude of diuretic/natriuretic effects despite sharing the same pharmacophore concept [1]. Substituting SQ 27786 with an in‑class analog without matching its exact pharmacologic profile therefore introduces a confounding variable that cannot be corrected by dose adjustment alone.

SQ 27786 Quantitative Evidence Guide: Comparator‑Validated ACE Inhibition and Diuretic Activity


Oral ACE Inhibition in Rats: SQ 27786 vs. SQ 28,853

In conscious Sprague‑Dawley rats, a single oral dose of SQ 27786 (15.0 µmol/kg) produced 64% ACE inhibition, whereas an equimolar oral dose of its close structural analog SQ 28,853 (15.0 µmol/kg) yielded only 15% inhibition. This head‑to‑head comparison demonstrates that SQ 27786 achieves >4‑fold greater oral ACE inhibitory effect than SQ 28,853 at equivalent molar dosing [1]. The maximum ACE inhibitory response and duration of effect for both compounds after intravenous administration were similar to equimolar captopril, indicating that the differential oral activity is specific to absorption or metabolic factors [1].

ACE inhibition oral bioavailability rat model

Diuretic Activity in Conscious Dogs: SQ 27786 vs. SQ 28,853

In conscious normotensive mongrel dogs, intravenous administration of SQ 27786 (2.0 mg/kg) increased urine volume by 153% relative to control, while the same dose of SQ 28,853 increased urine volume by 667%. Both compounds produced complete ACE inhibition at this dose, demonstrating that the diuretic effect is separable from ACE inhibition and varies substantially between closely related analogs [1].

diuretic urine output canine model

Natriuretic Activity: SQ 27786 vs. SQ 28,853

Following intravenous administration (2.0 mg/kg) in conscious dogs, SQ 27786 increased sodium excretion by 336% above baseline, whereas SQ 28,853 increased sodium excretion by 650%. The 1.9‑fold difference in natriuresis between the two sulfhydryl ACE inhibitors occurs under conditions where both compounds fully inhibit ACE [1].

natriuretic sodium excretion canine model

Kaliuretic Activity: SQ 27786 vs. SQ 28,853

In the same canine study, SQ 27786 increased potassium excretion by 54%, while SQ 28,853 increased potassium excretion by 115%—a 2.1‑fold difference in kaliuretic effect [1]. Neither compound produced significant changes in blood pressure in normotensive rats or dogs, indicating that the differential electrolyte effects occur independently of hemodynamic alterations [1].

kaliuretic potassium excretion electrolyte balance

Pharmacologic Activity Not Dependent on Metabolic Cleavage

Metabolism studies in dogs using 35S‑labeled SQ 27786 demonstrated that the compound is excreted largely intact, with disulfide conjugates formed similarly to captopril. The observed ACE inhibitory and diuretic activities are intrinsic to the intact SQ 27786 molecule and do not result from cleavage into separate ACE‑inhibitory and diuretic fragments [1]. This contrasts with prodrug ACE inhibitors like enalapril, which require hepatic activation.

metabolism pharmacokinetics mechanism of action

SQ 27786 Application Scenarios: Experimental Systems Leveraging Dual ACE Inhibition and Controlled Diuresis


Combined RAS Inhibition and Diuretic Studies in Conscious Canine Models

SQ 27786 (2.0 mg/kg i.v.) provides complete ACE inhibition with a moderate 153% increase in urine volume and 336% increase in sodium excretion, making it suitable for studies requiring simultaneous RAS blockade and diuresis without the extreme fluid shifts caused by SQ 28,853 (667% diuresis) [1].

Oral ACE Inhibition Studies in Rodent Models with Limited Diuretic Confounding

At an oral dose of 15.0 µmol/kg, SQ 27786 achieves 64% ACE inhibition in rats—4.3‑fold greater than SQ 28,853 at the same dose—while producing only moderate electrolyte effects, positioning it as the preferred compound for oral RAS modulation where diuresis is a secondary endpoint [1].

Potassium‑Sparing Experimental Designs in Cardiovascular Pharmacology

The kaliuretic effect of SQ 27786 (+54%) is approximately half that of SQ 28,853 (+115%), enabling studies where potassium balance must be preserved despite concurrent ACE inhibition and diuresis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SQ 27786

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.